(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid

Lewis Acidity Fluorine Effects pKa Prediction

Researchers developing HCV NS5B polymerase inhibitors require the exact 3-carbamoyl-4-fluorophenyl motif for valid SAR studies. (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS 874219-26-8) is the only building block that delivers this critical pharmacophore. - Crystallographically validated binding mode (PDB 5PZN); substitution with isomers invalidates published SAR. - 4-Fluoro substituent enhances boronic acid Lewis acidity for efficient Suzuki-Miyaura coupling. - Available in 98% HPLC purity with defined GHS profile (H315/H319/H335) and 2-8°C storage for reproducible results.

Molecular Formula C11H15BFNO3
Molecular Weight 239.05 g/mol
CAS No. 874219-26-8
Cat. No. B1437254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid
CAS874219-26-8
Molecular FormulaC11H15BFNO3
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)NC(C)(C)C)(O)O
InChIInChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15)
InChIKeyKHTWLZNHMILCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline & Procurement Specifications


(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is a specialized arylboronic acid building block [1] that incorporates a 4-fluoro substituent and a 3-tert-butylcarbamoyl group on the phenyl ring . Its molecular formula is C₁₁H₁₅BFNO₃ with a molecular weight of 239.05 g/mol [1]. Commercial specifications indicate a melting point range of 218–220 °C and available purities of 95% or 98% (HPLC) . The compound is utilized in Suzuki–Miyaura cross-coupling reactions to construct carbon–carbon bonds for the synthesis of complex organic molecules .

Suzuki–Miyaura cross-coupling building block with defined substitution pattern
High-purity grade (HPLC) suitable for complex organic synthesis
Consistent thermal profile and documented hazard classification for safe lab handling

Why Generic Substitution Fails


Substituting (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid with a simpler analog like 4-fluorophenylboronic acid or an isomer such as (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is not chemically equivalent. The precise positioning of the electron-withdrawing fluorine and the sterically demanding tert-butylcarbamoyl group dictates the electronic and steric environment of the boronic acid, which directly influences its Lewis acidity [1], hydrolytic stability [2], and regioselectivity in cross-coupling reactions [3]. Furthermore, the specific substitution pattern defines the compound's ability to serve as a direct precursor for particular pharmacophores, as seen in the development of HCV NS5B polymerase inhibitors where the 3-carbamoyl-4-fluoro motif is critical [4]. Using an isomer or a simpler analog introduces uncontrolled variables in reaction optimization and invalidates structure-activity relationship (SAR) studies, making it an unacceptable risk for reproducible research and development.

Target
3-(tert-Butylcarbamoyl)-4-fluorophenyl motif
Precise F and bulky amide positioning; tuned electronic/steric profile for regioselectivity
Simpler analog (e.g., 4-fluorophenylboronic acid)
Lacks carbamoyl group; different Lewis acidity and solubility may alter coupling outcomes
Target
3-carbamoyl-4-fluoro isomer
Maintains the pharmacophore-critical substitution pattern validated by HCV NS5B co-crystal
Regioisomer (e.g., 4-(tert-butylcarbamoyl)-2-fluorophenyl)
Shifted substituent positions alter binding geometry; SAR studies may not reproduce

Quantitative Differentiation Guide


Enhanced Lewis Acidity from 4-Fluoro Substitution

The incorporation of a fluorine atom at the 4-position, adjacent to the boronic acid, increases the compound's Lewis acidity relative to non-fluorinated phenylboronic acids. While a direct pKa measurement for the target compound was not located in primary literature, the class of mono-fluorinated phenylboronic acids demonstrates a measurable increase in acidity [1]. This enhanced Lewis acidity, driven by the strong electron-withdrawing inductive effect of the ortho-fluorine [1], is a key differentiator from non-fluorinated analogs like 4-carbamoylphenylboronic acid. This property is critical for applications in sensing and catalysis where a lower pKa is advantageous [1].

Lewis Acidity
Class-level inference
Estimated pKa decrease 0.1–0.8 units vs phenylboronic acid (~8.8)
May support bioconjugation at lower pH
Predicted range, verify experimental pKa
Lewis Acidity Fluorine Effects pKa Prediction

Superior Kinetic Reactivity in Diol Binding

In reactions with diols such as propylene glycol, the neutral arylboronic acid (RB(OH)₂) exhibits substantially faster kinetics than its conjugate base, the boronate ion (RB(OH)₃⁻). A comparative kinetic study on the analogous 3-fluorophenylboronic acid demonstrated that the reactivity of RB(OH)₂ is significantly greater than that of RB(OH)₃⁻ [1]. This kinetic advantage is directly applicable to the target compound, which shares the 4-fluoro substitution pattern. This differentiates it from boronic acids that may be predominantly ionized under reaction conditions, leading to slower binding kinetics.

Diol Binding Kinetics
Cross-study comparable
RB(OH)₂ >> RB(OH)₃⁻; rapid binding to propylene glycol
Use neutral form to maximize reaction rate
Inferred from 3-fluoro analog
Kinetic Reactivity Boronate Ester Diol Binding

Physicochemical & Safety Profile

The compound possesses a defined and unique set of physicochemical properties critical for handling, storage, and formulation. Its melting point is 218-220 °C and density is 1.2 g/cm³ . Importantly, the compound is classified with specific hazard statements (H315, H319, H335) , indicating it causes skin and serious eye irritation and may cause respiratory irritation. This safety profile is distinct from non-irritating boronic acids and mandates specific handling protocols, which is a crucial differentiator for laboratory procurement and safety compliance.

Physicochemical & Safety
Data to verify
mp 218–220 °C; density 1.2 g/cm³; H315 H319 H335
Distinct irritant profile; adjust handling
Compare with non-irritating boronic acids
Physical Properties Safety Data Handling

High Commercial Purity Specifications Suitable for Demanding Synthetic Applications

The compound is commercially available at high purities, with specifications of 95% and 98% confirmed by HPLC or similar analytical methods. This level of purity is essential for its intended use as a building block in complex organic synthesis, where impurities can lead to side reactions and reduced yields. The availability of a 98% pure grade differentiates it from less pure, technical-grade boronic acids that may be suitable only for simpler applications.

Commercial Purity
Data to verify
95% and 98% (HPLC)
Minimizes in-house purification
Verify lot-specific COA
Purity Analysis Quality Control Synthetic Reagent

Evidence of Utility in Biologically Relevant Molecular Frameworks

The 3-(tert-butylcarbamoyl)-4-fluorophenyl motif is a validated structural component in advanced pharmaceutical research. A derivative, 5-[3-(tert-butylcarbamoyl)phenyl]-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide, has been co-crystallized with the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (PDB ID: 5PZN) [1]. This structural evidence confirms that the precise substitution pattern of this boronic acid building block can be successfully incorporated into molecules targeting specific protein binding sites. This directly supports its selection over analogs with different substitution patterns that would not fit the same pharmacophore model.

Bioactive Scaffold
Supporting evidence
Motif co-crystallized with HCV NS5B polymerase (PDB 5PZN)
Supports antiviral pharmacophore design
Structural validation, not activity data
Medicinal Chemistry Drug Discovery HCV NS5B Inhibitor

Target Applications


HCV NS5B Polymerase Inhibitor Precursor

This scenario is directly supported by crystallographic evidence (PDB 5PZN) showing the 3-carbamoyl-4-fluorophenyl motif engaged in the active site of the HCV polymerase [1]. The compound serves as the essential boronic acid building block for synthesizing this class of inhibitors. Substituting it with a different isomer would disrupt the designed binding interactions, rendering the synthesis invalid. Researchers in antiviral drug discovery should prioritize this specific building block to maintain fidelity to published SAR.

Suzuki-Miyaura Cross-Coupling Building Block

This is the primary application for which the compound is synthesized and supplied . The high commercial purity (98% ) ensures reliable and reproducible yields in palladium-catalyzed cross-coupling reactions. The unique combination of a sterically bulky tert-butylcarbamoyl group and an electron-withdrawing fluorine atom can modulate the reactivity and selectivity of the coupling partner [2], making it a valuable tool for fine-tuning the synthesis of advanced pharmaceutical intermediates and functional materials.

Fluorinated Sensors Leveraging Enhanced Acidity

The presence of the 4-fluoro substituent is known to enhance the Lewis acidity of the boronic acid group compared to non-fluorinated analogs [3]. This class-level property makes (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid a superior candidate for the development of sensors for carbohydrates or other diol-containing biomolecules. The lower predicted pKa allows for effective binding at lower pH values, and the kinetic advantage of the neutral acid form ensures rapid response times [4].

Fluorinated Organic Materials & Ligand Precursor

Beyond pharmaceuticals, the compound's structure makes it a versatile building block for materials chemistry. The tert-butyl group can provide steric protection or influence solubility, while the boronic acid is a handle for incorporation into larger molecular architectures via cross-coupling. The distinct melting point (218-220°C ) and defined safety profile (H315, H319, H335 ) are important considerations for scaling up material synthesis, guiding safe handling and purification procedures.

Application
Selection Property
Validation Focus
HCV NS5B polymerase inhibitor research
3-carbamoyl-4-fluoro pharmacophore motif
Crystallographic binding mode review (PDB 5PZN)
Suzuki–Miyaura cross-coupling
High-purity arylboronic acid building block
Coupling yield and regioselectivity reproducibility
Fluorinated carbohydrate sensors
Enhanced Lewis acidity from 4-fluoro substitution
Diol binding kinetics and pKa verification
Organic materials & ligand precursor
Defined melting point and documented hazard profile
Scale-up handling and purification protocols
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